molecular formula C11H12Br2O3 B13673928 Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate

Cat. No.: B13673928
M. Wt: 352.02 g/mol
InChI Key: CORKXYMQQPPGRY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate (Molecular Formula: C 11 H 12 Br 2 O 3 , Molecular Weight: 352.02) is a high-purity brominated benzoate ester offered for research and development purposes . This compound features two distinct bromine handles—an aromatic bromine and a benzylic bromomethyl group—on a methoxy-functionalized aromatic core, making it a versatile and valuable intermediate for synthetic organic chemistry . The presence of multiple reactive sites allows researchers to conduct sequential and selective functionalization reactions, enabling the construction of complex molecular architectures. Compounds of this class are frequently employed as key precursors in the synthesis of diverse chemical libraries, including the development of novel steroid-like structures and other pharmacologically relevant scaffolds . The synthetic utility of this reagent is underscored by its use in multi-step synthesis protocols, where it serves as a foundational building block for generating compounds with potential biological activity . As a specialized research chemical, it is essential for medicinal chemistry efforts, method development in cross-coupling reactions, and the exploration of new chemical space. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols. This product is intended for research applications and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H12Br2O3

Molecular Weight

352.02 g/mol

IUPAC Name

ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate

InChI

InChI=1S/C11H12Br2O3/c1-3-16-11(14)10-7(6-12)4-8(13)5-9(10)15-2/h4-5H,3,6H2,1-2H3

InChI Key

CORKXYMQQPPGRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC)Br)CBr

Origin of Product

United States

Preparation Methods

Detailed Bromination Procedure

A key method involves the use of N-bromosuccinimide (NBS) as the brominating agent under UV light to achieve selective benzylic bromination. The reaction is carried out at low temperatures (0 to 5°C) in solvents such as ethyl acetate or chlorobenzene.

Example Procedure:

Reagents and Conditions Details
Starting material Methyl 3-methoxy-4-methylbenzoate
Brominating agent N-bromosuccinimide (NBS)
Solvent Ethyl acetate or chlorobenzene
Temperature 0 to 5 °C
Irradiation UV immersion lamp
Reaction time 4 hours
Work-up Extraction with water, drying with Na2SO4
Yield 90-95% (colorless crystals)
Purification Recrystallization from n-heptane/ethyl acetate

This method yields methyl 4-bromomethyl-3-methoxybenzoate with high purity and yield (90-95%) as crystalline solids with melting points around 90 °C.

Conversion to Ethyl Ester and Further Functionalization

The methyl ester can be converted to the ethyl ester via transesterification or direct synthesis from ethyl 6-methoxy-2-methylbenzoate. The bromination steps remain analogous.

In some procedures, ethyl 4-bromo-3-(bromomethyl)benzoate is further reacted with sodium ethoxide in ethanol/DMF mixture at 0°C to room temperature over 16 hours to substitute the bromomethyl group with an ethoxymethyl group, demonstrating the compound's synthetic versatility.

Comparative Data Table of Preparation Methods

Parameter Method A: NBS Bromination in Ethyl Acetate Method B: NBS Bromination in Chlorobenzene Method C: Sodium Ethoxide Substitution
Starting Material Methyl 3-methoxy-4-methylbenzoate Methyl 3-methoxy-4-methylbenzoate Ethyl 4-bromo-3-(bromomethyl)benzoate
Brominating Agent N-bromosuccinimide (NBS) N-bromosuccinimide (NBS) Sodium ethoxide
Solvent Ethyl acetate Chlorobenzene Ethanol/DMF mixture
Temperature 0 to 5 °C 0 to 5 °C 0 °C to room temp
Irradiation UV light UV light None
Reaction Time 4 hours 4 hours 16 hours
Yield 95% (colorless crystals) 90% (colorless crystals) 84% (slightly yellow oil)
Purification Recrystallization Recrystallization Silica gel chromatography
Product Methyl 4-bromomethyl-3-methoxybenzoate Methyl 4-bromomethyl-3-methoxybenzoate Ethyl 4-bromo-3-(ethoxymethyl)benzoate

Research Findings and Analysis

  • Selectivity and Yield: The use of N-bromosuccinimide under UV irradiation provides high selectivity for benzylic bromination without over-bromination of the aromatic ring, yielding high purity products suitable for further synthetic use.

  • Solvent Effects: Both ethyl acetate and chlorobenzene serve effectively as solvents, with slightly higher yields observed in ethyl acetate. The choice of solvent can influence product crystallinity and ease of purification.

  • Substitution Reactions: The bromomethyl group in the compound is reactive towards nucleophiles such as sodium ethoxide, allowing functional group transformations to ethoxymethyl derivatives, expanding the compound's utility in organic synthesis.

  • Purification Techniques: Recrystallization from mixed solvents (n-heptane/ethyl acetate) is effective for isolating pure crystalline products. Chromatography is employed when oil products are obtained, especially after substitution reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The methoxy group can influence the electron density on the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is highlighted through comparisons with analogous compounds. Below is a detailed analysis:

Structural Isomers and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Key Differences Potential Applications References
This compound C₁₁H₁₂Br₂O₃ 352.02 4-Br, 2-(BrCH₂), 6-OCH₃, ethyl ester Reference compound Pharmaceutical synthesis, agrochemicals
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate C₁₀H₁₀Br₂O₄ 354.00 3-Br, 2-(BrCH₂), 6-OH, 4-OCH₃, ethyl ester Hydroxy vs. methoxy at position 6 Reactive intermediate for derivatization
4-Bromo-2-(bromomethyl)-6-methylphenyl methyl ether C₉H₉Br₂O 306.98 4-Br, 2-(BrCH₂), 6-CH₃, methoxy ether Ether instead of ester; methyl at C6 Polymer modifiers, flame retardants
Methyl 4-bromo-2-hydroxy-6-methylbenzoate C₉H₉BrO₃ 245.07 4-Br, 2-OH, 6-CH₃, methyl ester Hydroxy instead of bromomethyl; smaller ester Antimicrobial agents
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate C₁₄H₁₅BrO₅ 343.17 4-Br, 2-CHO, 6-OCH₃, ethyl ester with butenoxy chain Formyl and extended alkoxy chain Cross-coupling reactions, natural product synthesis

Biological Activity

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C11H10Br2O3C_{11}H_{10}Br_2O_3 and a molecular weight of 327.01 g/mol. It features a benzoate ester structure with bromine and methoxy substituents, which are crucial for its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The presence of bromine atoms enhances its binding affinity to microbial targets, potentially leading to inhibition of growth in various bacterial strains.
  • Anticancer Activity : Research indicates that this compound may modulate enzyme activities involved in cancer pathways. Its structural features allow it to interact with specific receptors associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.
  • Enzyme Inhibition : Interaction studies have revealed that this compound can inhibit enzymes critical for metabolic processes. This inhibition could lead to therapeutic effects against diseases such as cancer and bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerModulation of cancer cell pathways
Enzyme InhibitionInhibition of metabolic enzymes

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various compounds, this compound was tested against several strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in microbial viability, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

A separate investigation focused on the anticancer effects of this compound on human cancer cell lines. The findings demonstrated that treatment with this compound resulted in decreased cell proliferation and increased apoptosis, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the key synthetic routes for Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate, and how can intermediates be purified?

Methodological Answer:
The synthesis typically involves multi-step halogenation and esterification. For example:

Methoxybenzoate backbone formation : Start with methyl 4-hydroxy-6-methoxybenzoate. Introduce bromine at the 4-position via electrophilic aromatic substitution using Br₂/FeBr₃ .

Bromomethylation : React the intermediate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to install the bromomethyl group at the 2-position .

Esterification : Convert the carboxylic acid to an ethyl ester using ethanol and H₂SO₄ as a catalyst .
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .

Basic: How can NMR and HPLC be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH₃ of ethyl ester), δ 4.3–4.4 ppm (quartet, CH₂ of ethyl ester), δ 4.0 ppm (singlet, OCH₃), and δ 4.8–5.0 ppm (singlet, CH₂Br) confirm substituents .
    • ¹³C NMR : Signals for carbonyl (C=O, ~167 ppm), aromatic carbons (110–150 ppm), and Br-substituted carbons (~30–40 ppm) validate the structure .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm). A single peak with >98% area under the curve confirms purity .

Advanced: How can reaction conditions be optimized to improve yields in bromomethylation steps?

Methodological Answer:
Key variables include:

  • Temperature : Radical bromination with NBS is optimal at 70–80°C to balance reactivity and side-product formation .
  • Solvent : Use non-polar solvents (e.g., CCl₄) to stabilize radical intermediates .
  • Catalyst : Adding catalytic FeCl₃ enhances regioselectivity for the 2-position .
    Example : A 15% yield increase was achieved by replacing AIBN with UV light initiation under reflux in CCl₄ .

Advanced: How do contradictory bioactivity results for similar brominated benzoates inform SAR studies?

Methodological Answer:
Contradictions arise from substituent positioning. For example:

  • Ethyl 4-bromo-3-(bromomethyl)benzoate (4-Br, 3-bromomethyl) shows higher cytotoxicity than the 2-bromomethyl isomer due to enhanced electrophilicity at the 3-position .
  • SAR Strategy : Compare IC₅₀ values against enzyme targets (e.g., kinases) using molecular docking to identify steric/electronic effects . Adjust substituent positions (e.g., meta vs. para bromine) to optimize binding .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Light Sensitivity : Bromine bonds are UV-sensitive. Store in amber vials at –20°C .
  • Moisture : Hydrolysis of the ester group occurs in aqueous environments. Use desiccants (silica gel) in storage .
  • Decomposition Monitoring : Periodic TLC (hexane:ethyl acetate = 3:1) detects degradation products (e.g., free benzoic acid) .

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to compute electrostatic potential maps. The bromomethyl group’s high electrophilicity (localized positive charge) predicts reactivity with nucleophiles (e.g., amines, thiols) .
  • Transition State Analysis : Identify energy barriers for SN2 reactions at the bromomethyl site. Solvent models (e.g., PCM for DMSO) improve accuracy .

Basic: Which analytical techniques quantify trace impurities in this compound?

Methodological Answer:

  • GC-MS : Detects volatile byproducts (e.g., ethyl bromide) with detection limits <0.1% .
  • ICP-OES : Quantifies residual metal catalysts (e.g., Fe, Br) to <10 ppm .

Advanced: How can regioselective functionalization be achieved for derivative synthesis?

Methodological Answer:

  • Directed Ortho-Metalation (DoM) : Use a methoxy group as a directing group. Treat with LDA (lithium diisopropylamide) to deprotonate the ortho position, followed by quenching with electrophiles (e.g., CO₂ for carboxylation) .
  • Cross-Coupling : Suzuki-Miyaura coupling with Pd(PPh₃)₄ replaces bromine at the 4-position with aryl/heteroaryl groups .

Advanced: What strategies resolve discrepancies in melting point data across studies?

Methodological Answer:

  • Recrystallization Solvent Screening : Test solvents (e.g., ethanol vs. acetone) to isolate polymorphs .
  • DSC Analysis : Differential scanning calorimetry identifies polymorphic transitions (e.g., Form I melts at 92°C, Form II at 85°C) .

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